molecular formula C11H10FN3O2 B3027032 methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-18-5

methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3027032
CAS No.: 121716-18-5
M. Wt: 235.21
InChI Key: QBBRSYOFRZQTBG-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by:

  • A pyrazole core substituted with an amino group (-NH₂) at position 5.
  • A 3-fluorophenyl group at position 1, introducing electron-withdrawing effects and steric considerations.
  • A methyl ester (-COOCH₃) at position 4, influencing solubility and metabolic stability.

This compound is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antineoplastic agents due to its structural similarity to bioactive pyrazolo-pyrimidines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBRSYOFRZQTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188847
Record name Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-18-5
Record name Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121716-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring. The intermediate product is then treated with methyl iodide to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, modifications to the methyl group on the carboxylate can lead to enhanced inhibition of cancer cell proliferation in vitro. A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

Agricultural Chemistry

In agricultural sciences, this compound has been explored as a potential pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants and pests.

Case Study: Herbicidal Activity
A study evaluated the herbicidal efficacy of this compound against common weeds in cereal crops. The results showed a significant reduction in weed biomass when applied at specific concentrations, suggesting its utility as an effective herbicide .

Biochemical Research

The compound's ability to act as an enzyme inhibitor has been investigated, particularly regarding its interaction with enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition
Research has demonstrated that this compound inhibits specific enzymes linked to inflammatory processes, making it a candidate for further studies in treating inflammatory diseases . The inhibition mechanism was analyzed using kinetic studies, revealing a competitive inhibition pattern.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity to target proteins, while the amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Variations in Ester Groups

Compound Ester Group Molecular Weight Key Properties/Applications Reference
Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate Methyl 235.22 Intermediate for kinase inhibitors
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate Ethyl 249.24 Higher lipophilicity; mp: 153–154°C
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Ethyl 265.70 Crystal structure with N–H⋯N hydrogen bonds

Key Observations :

  • Ethyl analogs are more commonly reported in crystallographic studies due to their stability in solid-state arrangements .

Variations in Aromatic Substitution

Compound Aromatic Substituent Molecular Weight Biological Relevance Reference
This compound 3-Fluorophenyl 235.22 Optimized for steric interactions
Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate 3,4-Difluorophenyl 372.33 Enhanced electron-withdrawing effects
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 249.24 Altered electronic environment
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate 3-Chlorophenyl 265.70 Increased halogen size; potential toxicity

Key Observations :

  • 3-Fluorophenyl substitution balances electronic and steric effects, making it a preferred scaffold in drug design .
  • Chlorine substitution (e.g., 3-chlorophenyl) increases atomic radius and polarizability, which may alter pharmacokinetics .

Key Observations :

  • Cyclocondensation is a common method for pyrazole synthesis, often yielding moderate to high efficiencies .
  • Ester hydrolysis (e.g., ethyl to carboxylic acid) is a critical step for generating bioactive derivatives .

Biological Activity

Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS Number: 121716-18-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure, which contributes to its pharmacological properties, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C₁₁H₁₀FN₃O₂
  • Molecular Weight : 235.214 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 377.9 ± 32.0 °C at 760 mmHg
  • LogP : 3.08

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its role as an inhibitor of cyclin-dependent kinases (CDKs) and its antiproliferative effects on cancer cell lines.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent research has indicated that derivatives of pyrazole compounds exhibit significant inhibitory effects on CDK enzymes, which play a crucial role in cell cycle regulation. This compound has shown promising results in the inhibition of CDK2 and CDK9:

  • IC₅₀ Values :
    • CDK2: 0.36 µM
    • CDK9: 1.8 µM

These values suggest that this compound could be a potent candidate for further development as an anticancer agent due to its selectivity and efficacy against specific CDK targets .

Antiproliferative Activity

A study conducted on various human tumor cell lines, including HeLa, HCT116, and A375, revealed that this compound exhibited significant antiproliferative effects. The compound was found to induce apoptosis in these cell lines, leading to reduced cell viability and proliferation rates .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the fluorophenyl group enhances binding affinity to target enzymes.
  • The amino group at the 5-position plays a critical role in modulating the compound's interaction with biological targets.

Research into the SAR of related pyrazole compounds supports the notion that modifications at various positions can significantly impact their biological efficacy .

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₀FN₃O₂
Molecular Weight235.214 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point377.9 ± 32.0 °C
LogP3.08
IC₅₀ (CDK2)0.36 µM
IC₅₀ (CDK9)1.8 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

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